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molecular formula C18H22N2O2 B8331614 2-Butoxy-N-phenethyl-nicotinamide

2-Butoxy-N-phenethyl-nicotinamide

Cat. No. B8331614
M. Wt: 298.4 g/mol
InChI Key: ROAZDZNCSWGKHI-UHFFFAOYSA-N
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Patent
US07598412B2

Procedure details

2-Fluoro-N-phenethyl-nicotinamide (196 mg, 0.802 mmol), n-butanol (700 μL, 7.65 mmol) and potassium bis(trimethylsilyl)amide (2.5 mL, 0.5 M in toluene) were combined and stirred for 5 minutes at room temperature. The reaction mixture was evaporated to dryness and purified by column chromatography on silica gel using a gradient of 0-20% ethyl acetate in hexanes. The pure fractions were combined and evaporated to dryness to yield a colorless oil (207 mg, 0.694 mmol, 86.5%). ESI-MS m/z calc. 298.2, found 299.2 (M+1)+. Retention time of 3.46 minutes. H NMR (400 MHz, CD3CN) δ, 0.95 (t, J=7.4 Hz, 3H), 1.34-1.44 (m, 2H), 1.63-1.70 (m, 2H), 2.91 (t, J=7.0 Hz, 2H), 3.65-3.73 (m, 2H), 4.41 (t, J=6.7 Hz, 2H), 7.08 (dd, J=7.5, 4.8 Hz, 1H), 7.23-7.37 (m, 5H), 8.01 (s, 1H), 8.25 (dd, J=4.8, 2.0 Hz, 1H), 8.39 (dd, J=7.5, 2.0 Hz, 1H).
Name
2-Fluoro-N-phenethyl-nicotinamide
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Yield
86.5%

Identifiers

REACTION_CXSMILES
F[C:2]1[N:18]=[CH:17][CH:16]=[CH:15][C:3]=1[C:4]([NH:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:5].[CH2:19]([OH:23])[CH2:20][CH2:21][CH3:22].C[Si]([N-][Si](C)(C)C)(C)C.[K+]>>[CH2:19]([O:23][C:2]1[N:18]=[CH:17][CH:16]=[CH:15][C:3]=1[C:4]([NH:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:5])[CH2:20][CH2:21][CH3:22] |f:2.3|

Inputs

Step One
Name
2-Fluoro-N-phenethyl-nicotinamide
Quantity
196 mg
Type
reactant
Smiles
FC1=C(C(=O)NCCC2=CC=CC=C2)C=CC=N1
Step Two
Name
Quantity
700 μL
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 5 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel using a gradient of 0-20% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCC)OC1=C(C(=O)NCCC2=CC=CC=C2)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.694 mmol
AMOUNT: MASS 207 mg
YIELD: PERCENTYIELD 86.5%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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